Synthetic Yield Comparison: 2,3,5,6-Tetramethylbenzaldehyde versus Isomeric Tri- and Tetramethylbenzaldehydes
In the systematic synthesis of six isomeric tri- and tetramethylbenzaldehydes from phenolic precursors via a two-step formylation–Suzuki coupling sequence, 2,3,5,6-tetramethylbenzaldehyde (compound 1a) was obtained in 56% overall yield . The yield was measured under identical reaction conditions across the isomeric series, enabling direct quantitative comparison .
| Evidence Dimension | Overall isolated yield |
|---|---|
| Target Compound Data | 56% |
| Comparator Or Baseline | 2,3,4,6-tetramethylbenzaldehyde: 40%; 2,3,5-trimethylbenzaldehyde: 45%; 3,4,5-trimethylbenzaldehyde: 48%; 2,3,4,5-tetramethylbenzaldehyde: 52%; 2,3,6-trimethylbenzaldehyde: 54% |
| Quantified Difference | 1.4× higher yield than lowest-performing isomer (2,3,4,6-tetramethylbenzaldehyde at 40%); 1.24× higher than 2,3,5-trimethylbenzaldehyde (45%) |
| Conditions | Two-step sequence: (1) formylation of phenol derivative; (2) Suzuki cross-coupling of triflate with methylboronic acid; yields reported as isolated yields |
Why This Matters
Higher synthetic yield translates directly to improved atom economy and reduced per-gram cost for procurement decisions where in-house synthesis is under consideration.
